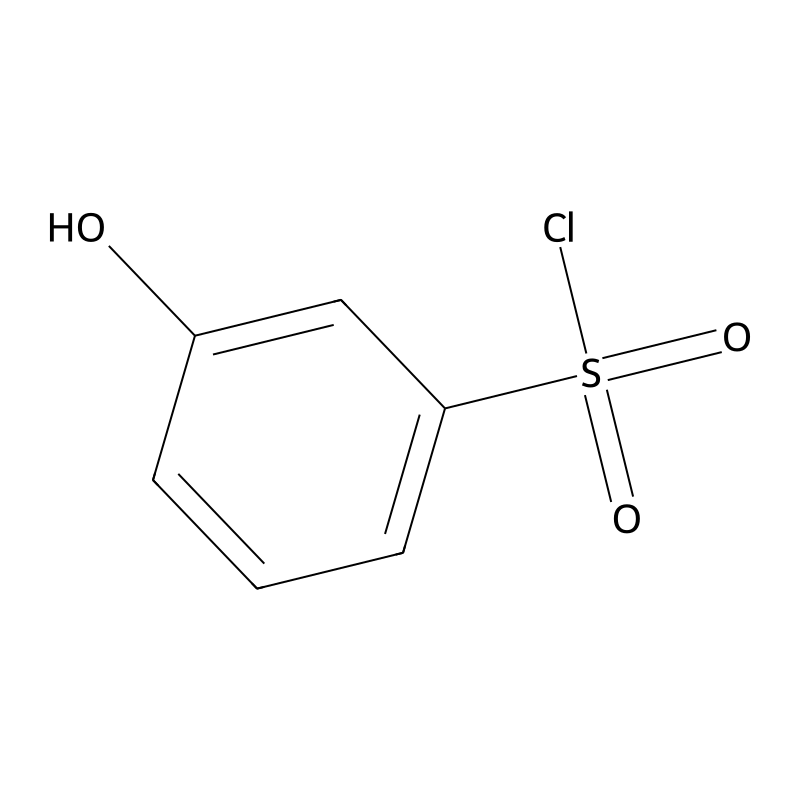

M-Hydroxybenzenesulphonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Organic synthesis: M-Hydroxybenzenesulphonyl chloride possesses a reactive sulfonyl chloride group, which can be used as a building block for the synthesis of more complex organic molecules. It could be a potential precursor for various sulfonamide or sulfone derivatives with interesting biological properties.

- Material science: The sulfonyl group can participate in various non-covalent interactions, potentially making M-Hydroxybenzenesulphonyl chloride a useful component in the design of new functional materials.

M-Hydroxybenzenesulphonyl chloride, with the chemical formula C₆H₅ClO₃S, is an aromatic sulfonyl chloride derived from m-hydroxybenzene (or meta-cresol). This compound features a hydroxyl group (-OH) and a sulfonyl chloride group (-SO₂Cl) attached to the benzene ring. It is recognized for its role in organic synthesis, particularly in the formation of sulfonamides and other derivatives. The compound is characterized by its reactivity due to the presence of the sulfonyl chloride functional group, making it useful in various chemical transformations.

- Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols. This reaction typically results in the formation of sulfonamides or sulfonate esters.

- Acylation Reactions: It can act as an acylating agent in Friedel-Crafts reactions, introducing the sulfonyl moiety into aromatic compounds.

- Coupling Reactions: M-Hydroxybenzenesulphonyl chloride has been utilized in coupling reactions, particularly in the synthesis of complex organic molecules. For instance, it can facilitate the formation of diaryl sulfides through reactions with aryl halides .

The biological activity of m-hydroxybenzenesulphonyl chloride has been explored in various studies. It is known to exhibit:

- Antimicrobial Properties: Some derivatives of m-hydroxybenzenesulphonyl chloride have demonstrated antimicrobial activity, making them potential candidates for pharmaceutical applications.

- Enzyme Inhibition: Research indicates that certain sulfonamide derivatives can inhibit specific enzymes, which may be relevant in drug design for treating bacterial infections .

Several methods exist for synthesizing m-hydroxybenzenesulphonyl chloride:

- Direct Sulfonation: The compound can be synthesized by sulfonating m-cresol using chlorosulfonic acid, followed by chlorination to introduce the chlorine atom.

- Chlorination of M-Hydroxybenzene Sulfonic Acid: M-hydroxybenzenesulphonic acid can be treated with thionyl chloride or phosphorus pentachloride to yield m-hydroxybenzenesulphonyl chloride.

- Reactions with Sulfur Trioxide: Another method involves reacting m-cresol with sulfur trioxide followed by chlorination to produce the desired sulfonyl chloride .

M-Hydroxybenzenesulphonyl chloride has a variety of applications:

- Synthesis of Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly sulfonamides.

- Chemical Reagent: The compound is used as a reagent in organic synthesis for introducing sulfonyl groups into target molecules.

- Polymer Chemistry: It has been employed in polymerization processes to create sulfonated polymers that have applications in ion exchange membranes and other materials .

Interaction studies involving m-hydroxybenzenesulphonyl chloride have primarily focused on its reactivity with nucleophiles and other electrophiles. These studies reveal:

- Reactivity Profiles: The compound shows varying reactivity depending on the nucleophile involved, which can influence the efficiency of synthetic routes.

- Compatibility with Biological Systems: Investigations into its interactions with biological macromolecules suggest that while it can react with amino acids and proteins, careful consideration must be taken due to its potential toxicity and corrosive nature .

M-Hydroxybenzenesulphonyl chloride shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

M-Hydroxybenzenesulphonyl chloride stands out due to its specific positioning of functional groups, which influences its reactivity and application scope compared to these similar compounds. Its unique properties make it valuable in both synthetic chemistry and potential medicinal applications.

Traditional chlorosulfonation methods remain the most widely employed approaches for synthesizing m-hydroxybenzenesulphonyl chloride, leveraging the well-established electrophilic aromatic substitution mechanism. The primary methodology involves the direct treatment of m-hydroxybenzene (resorcinol) with chlorosulfonic acid under controlled conditions [1] [2].

The fundamental reaction proceeds through a two-step mechanism where chlorosulfonic acid acts as both the sulfonating and chlorinating agent. Initially, the aromatic substrate undergoes sulfonation to form the intermediate sulfonic acid derivative, followed by in-situ chlorination to yield the desired sulfonyl chloride [3] [4]. The reaction typically requires a molar ratio of chlorosulfonic acid to substrate ranging from 2.5:1 to 4.3:1, with higher ratios ensuring complete conversion and minimizing unreacted starting material [2].

Temperature control represents a critical parameter in these reactions, with optimal conditions maintained between 20-30°C to prevent thermal decomposition and minimize side product formation [5] [2]. The exothermic nature of chlorosulfonation necessitates careful heat management, often requiring external cooling and gradual addition of reagents. Research has demonstrated that maintaining temperatures below 25°C results in yields of 85-92%, while higher temperatures lead to increased formation of diphenylsulfone and other undesired byproducts [6] [7].

The traditional approach offers several advantages, including well-established reaction protocols, reproducible high yields, and direct access to the target compound without intermediate isolation. However, significant safety concerns arise from the use of highly corrosive chlorosulfonic acid, which releases hydrogen chloride gas and requires specialized handling procedures [8]. Additionally, the reaction generates substantial amounts of acidic waste, necessitating careful neutralization and disposal protocols.

Mechanistic studies have revealed that the reaction proceeds through the formation of sulfur trioxide as the active electrophile, generated through the dissociation of chlorosulfonic acid [3]. The aromatic ring attacks this electrophile to form a sigma complex, followed by deprotonation to restore aromaticity. Subsequent chlorination occurs through nucleophilic attack of the sulfonate oxygen on chlorosulfonic acid, displacing hydroxide and forming the sulfonyl chloride [4].

Industrial applications of traditional chlorosulfonation have been optimized through process intensification techniques, including the use of continuous stirred tank reactors and improved heat transfer systems [8]. These modifications enable better temperature control and reduced reaction times while maintaining high product quality and yield consistency.

Modern Catalytic Approaches

Contemporary synthetic strategies have introduced catalytic methodologies that address many limitations of traditional approaches while maintaining or improving synthetic efficiency. Photocatalytic methods represent a particularly innovative advancement, utilizing visible light activation to promote sulfonyl chloride formation under mild conditions [9].

The photocatalytic approach employs potassium poly(heptazine imide) as a heterogeneous catalyst, enabling the conversion of diazonium salts to sulfonyl chlorides through single electron transfer mechanisms [9]. This methodology operates at ambient temperature under visible light irradiation, providing yields ranging from 50-95% depending on the substrate electronic properties. The reaction proceeds through the photogeneration of sulfur dioxide and chlorine radicals, which subsequently combine with aryl radicals derived from diazonium salt reduction [9].

Palladium-catalyzed approaches have emerged as powerful alternatives for constructing sulfonyl chloride frameworks [10]. These methods typically employ sulfenate anion intermediates generated from sulfoxide precursors, which undergo cross-coupling reactions with aryl halides. The catalytic system demonstrates high functional group tolerance and operates under relatively mild conditions, achieving enantiomeric excesses exceeding 90% in many cases [10].

Metal-free catalytic strategies have gained prominence due to their environmental compatibility and operational simplicity. The use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a chlorinating agent represents a significant advancement in this area [11] [12]. This methodology operates under neutral conditions in acetone solvent, providing yields of 75-95% with excellent functional group tolerance. The reaction mechanism involves initial formation of a chlorosulfonate intermediate, followed by displacement of the triazine leaving group [11].

N-Chlorosuccinimide-mediated protocols have demonstrated exceptional efficiency in converting sulfonyl hydrazides to sulfonyl chlorides [13]. This approach achieves yields up to 99% under ambient conditions in acetonitrile solvent, representing one of the most efficient methods currently available. The reaction proceeds through oxidative cleavage of the hydrazide functionality, generating the corresponding sulfonyl chloride with excellent chemoselectivity [13].

Sodium chlorite-mediated oxidative chlorosulfonation has emerged as an environmentally benign alternative to traditional methods [14] [15]. This approach utilizes sodium chlorite in combination with hydrochloric acid to generate hypochlorous acid in situ, which serves as the oxidizing and chlorinating agent. The methodology demonstrates yields of 82-96% and features safe operation, convenient purification procedures, and broad substrate scope [14].

Mechanochemical Synthesis Innovations

Mechanochemical synthesis represents a paradigm shift toward sustainable and environmentally responsible synthetic methodologies. These approaches eliminate the need for organic solvents while often providing enhanced reaction rates and selectivities [16] [17].

Ball milling techniques have been successfully applied to the synthesis of sulfonyl chlorides through sequential oxidative chlorination and amination protocols [16]. The mechanochemical approach enables the direct conversion of sulfinamides to sulfonimidamides through a one-pot, two-step process requiring neither solvents nor inert atmospheric conditions. The methodology achieves yields of 69-80% while significantly reducing environmental impact [16].

The mechanochemical process involves the use of N-chlorosuccinimide as both the oxidizing and chlorinating agent, with mechanical energy facilitating intimate contact between reactants [16]. The absence of solvent eliminates purification challenges associated with solvent removal and enables direct isolation of products through simple physical separation techniques.

Three-component mechanochemical coupling reactions have been developed for producing sulfonamides directly from potassium metabisulfite, amines, and aryl bromides under palladium-catalyzed conditions [18]. This methodology demonstrates broad functional group tolerance and enables gram-scale synthesis with yields of 69-80%. The mechanochemical approach provides superior mixing and heat transfer compared to solution-phase reactions, leading to enhanced reaction rates and selectivities [18].

Advanced mechanochemical protocols incorporate in-situ monitoring techniques to optimize reaction conditions and ensure complete conversion. These methods utilize solid-state nuclear magnetic resonance spectroscopy and powder X-ray diffraction to monitor reaction progress and product formation in real-time [17].

Purification and Yield Optimization Strategies

Effective purification and yield optimization strategies are essential for obtaining high-quality m-hydroxybenzenesulphonyl chloride suitable for subsequent synthetic applications. The inherent reactivity of sulfonyl chlorides toward moisture and nucleophiles necessitates specialized purification techniques that maintain product integrity [6] [7].

Vacuum distillation represents the most widely employed purification method, providing purities of 95-99% with recoveries of 80-90% [6]. The technique effectively removes volatile impurities and unreacted starting materials while minimizing thermal decomposition through reduced pressure operation. Critical parameters include distillation temperature (typically 150°C at -0.098 MPa), heating rate, and fractionation efficiency [6].

Crystallization techniques offer alternative purification strategies for solid sulfonyl chloride derivatives [15]. These methods achieve purities of 90-95% with recoveries of 70-85% and provide cost-effective purification for larger scale operations. The crystallization process typically involves dissolution in anhydrous organic solvents followed by controlled precipitation through temperature reduction or anti-solvent addition [15].

Continuous flow purification systems have emerged as highly efficient alternatives to traditional batch purification methods [19] [20]. These systems integrate synthesis and purification in a single continuous operation, achieving purities of 90-95% with recoveries of 85-95%. The approach enables automated process control and eliminates manual handling of corrosive intermediates [19].

Acid-base extraction protocols provide effective methods for removing ionic impurities and unreacted starting materials [15]. These techniques achieve purities of 80-90% with recoveries of 70-85% and are particularly useful for removing sulfonic acid byproducts that may form through hydrolysis. The extraction process typically involves sequential washing with dilute sodium carbonate solution followed by acidic workup [15].

Advanced purification strategies incorporate inline monitoring and quality control systems to ensure consistent product quality. These systems utilize real-time spectroscopic analysis to monitor purity levels and automatically adjust purification parameters to maintain desired quality standards [8].

Yield optimization strategies focus on minimizing side product formation and maximizing conversion efficiency. Key approaches include optimal reagent stoichiometry, precise temperature control, efficient mixing, and rapid workup procedures to minimize hydrolysis [2] [6]. Research has demonstrated that maintaining anhydrous conditions throughout the synthesis and purification process can improve yields by 10-15% compared to standard protocols [7].

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant